molecular formula C5H12BF3O B043523 Boron trifluoride tert-butyl methyl etherate CAS No. 123334-27-0

Boron trifluoride tert-butyl methyl etherate

Cat. No.: B043523
CAS No.: 123334-27-0
M. Wt: 155.96 g/mol
InChI Key: QWGFHWYHOUAXSE-UHFFFAOYSA-N
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Description

Boron trifluoride tert-butyl methyl etherate is a stabilized complex of boron trifluoride (BF3) with tert-butyl methyl ether, serving as a convenient and controlled source of the potent Lewis acid BF3 for advanced organic synthesis. This reagent is particularly valued for its enhanced handling and storage characteristics compared to gaseous or highly corrosive boron trifluoride complexes. Its primary research value lies in its application as a highly effective catalyst in a range of critical transformations, including Friedel-Crafts alkylation and acylation reactions, polymerization initiator for epoxides and tetrahydrofuran, and as a promoter for cleavage of ethers. The mechanism of action involves the dissociation of the complex to release the electrophilic BF3 molecule, which coordinates to Lewis basic sites (e.g., oxygen atoms in ethers, carbonyl groups), thereby activating substrates toward nucleophilic attack or facilitating the departure of leaving groups. This activation is fundamental to driving cyclization, isomerization, and condensation reactions with high efficiency. Researchers utilize this complex for its ability to provide robust catalytic activity under milder conditions, making it an indispensable tool in the development of novel pharmaceuticals, fine chemicals, and polymeric materials.

Properties

IUPAC Name

2-methoxy-2-methylpropane;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O.BF3/c1-5(2,3)6-4;2-1(3)4/h1-4H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGFHWYHOUAXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583585
Record name 2-Methoxy-2-methylpropane--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-27-0
Record name 2-Methoxy-2-methylpropane--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boron trifluoride-tert-butyl methyl etherate
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Preparation Methods

Thermodynamic and Kinetic Considerations

The exothermic nature of BF₃-etherate formation necessitates strict temperature control. Excessive heat promotes decomposition into BF₃-alcohol complexes and olefins, particularly isobutylene in the case of MTBE. For example, at temperatures above 0°C, BF₃-MTBE decomposes as:

BF3MTBEBF3CH3OH+C4H8\text{BF}_3 \cdot \text{MTBE} \rightarrow \text{BF}_3 \cdot \text{CH}_3\text{OH} + \text{C}_4\text{H}_8

To mitigate this, industrial protocols recommend maintaining temperatures between -60°C and -30°C during synthesis.

Industrial-Scale Synthesis Protocols

Industrial production of BF₃-tert-butyl methyl etherate prioritizes continuous processes to maximize yield and minimize decomposition. Key methodologies include in-line mixing and preformed catalyst systems.

In-Line Mixing of BF₃ and Methyl Tert-Butyl Ether

This method involves the direct combination of gaseous BF₃ and liquid MTBE in a reactor system cooled to -15°C . The reactants are introduced at a 1:1 molar ratio under inert gas dilution (e.g., nitrogen) to moderate reaction exothermicity. A representative setup includes:

  • Feedstock : Refinery C₄ raffinate (18% isobutylene, 5 ppm water)

  • Catalyst Load : 0.36 mole% relative to feedstock

  • Residence Time : 1–5 hours

Under these conditions, the reaction achieves 74% vinylidene content in polybutene products, with minimal trisubstituted (13%) and tetrasubstituted (8%) byproducts.

Table 1: In-Line Mixing Parameters and Outcomes

ParameterValueSource
Temperature-15°C
Molar Ratio (Ether:BF₃)1:1
PressureAmbient
Vinylidene Yield74%

Preformed BF₃-Etherate Complexes

For batch processes, BF₃ is slowly bubbled into MTBE at -60°C to -30°C over 1–5 hours. The ether is often diluted with inert solvents like dichloromethane to further dissipate heat. Post-synthesis, the complex is stored at ≤0°C to prevent degradation.

Laboratory-Scale Preparation Techniques

Academic and small-scale preparations emphasize safety and precision, often employing Schlenk-line techniques under anhydrous conditions.

Low-Temperature Coordination in Solvent Media

A typical procedure involves:

  • Cooling MTBE (10 mmol ) and dichloromethane (20 mL ) to -78°C in a dry flask.

  • Slowly introducing BF₃ gas (10 mmol ) via a gas inlet tube over 2 hours.

  • Warming the mixture to -30°C with stirring for 1 hour.

  • Filtering and storing the product under nitrogen at -20°C .

This method yields a 98% pure complex with a density of 1.381 g/mL at 25°C.

Stoichiometric Optimization

Deviations from the 1:1 molar ratio reduce catalytic efficacy. At a 1.1:1 ether:BF₃ ratio , vinylidene content in polymerization products peaks at 80–100% , whereas ratios >1.1:1 offer diminishing returns.

Critical Factors Influencing Synthesis Success

Ether Purity and Structure

Ethers with tertiary carbons adjacent to the oxygen atom (e.g., MTBE, ethyl tert-butyl ether) resist BF₃-induced cleavage better than primary or secondary ethers. Impurities like water or alcohols trigger decomposition, necessitating rigorous drying of reactants.

Temperature Control Strategies

Industrial reactors use jacketed cooling systems with liquid nitrogen or cryogenic fluids. Laboratory setups often rely on dry ice/acetone baths.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for BF₃-Etherate Synthesis

MethodScaleTemperatureYieldPurityKey Advantage
In-Line MixingIndustrial-15°C74%95%Continuous production
Preformed ComplexBatch-60°C98%98%High purity
Solvent DilutionLaboratory-78°C90%98%Controlled exothermicity

Chemical Reactions Analysis

Boron trifluoride tert-butyl methyl etherate undergoes various types of chemical reactions, primarily due to its role as a Lewis acid. Some of the common reactions include:

Common reagents used in these reactions include nucleophiles, electrophiles, and various organic substrates. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .

Scientific Research Applications

Catalytic Applications

Boron trifluoride as a Catalyst:
BF3-t-Bu-OEt is predominantly used as a catalyst in several organic reactions, including:

  • Alkylation: It facilitates the alkylation of aromatic compounds, enhancing reaction rates and yields.
  • Isomerization: The compound is effective in isomerizing alkenes and other substrates, which is crucial in refining processes.
  • Polymerization: It serves as a catalyst for the polymerization of olefins, particularly isobutylene, leading to high vinylidene unsaturation in polybutene products. This property is advantageous for producing fuel and lubricant additives like PIBSA (Polyisobutylene Succinic Anhydride) .

BF3-t-Bu-OEt is instrumental in synthesizing various organoboron compounds through hydroboration-oxidation reactions. This process involves:

  • Hydroboration of alkenes followed by oxidation to yield alcohols.
  • The efficiency of BF3-t-Bu-OEt in these reactions enhances the formation of organoboron intermediates, which are pivotal in pharmaceutical synthesis and materials science .

Case Study 1: Polymerization of Isobutylene

In a study examining the polymerization of isobutylene using BF3-t-Bu-OEt, researchers found that the catalyst provided superior control over molecular weight distribution compared to conventional methods. The resulting polybutene exhibited enhanced properties suitable for lubricant formulations.

Case Study 2: Hydroboration Reactions

Another investigation focused on the hydroboration of various alkenes using BF3-t-Bu-OEt as a catalyst. The results indicated that this etherate complex significantly improved reaction rates and selectivity, demonstrating its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism by which boron trifluoride tert-butyl methyl etherate exerts its effects involves the coordination of the boron atom with electron-rich species. This coordination activates the substrate, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

Comparison with Similar Compounds

Key Comparative Data

Table 1: Physicochemical and Reactivity Comparison

Compound Formula MW (g/mol) Lewis Acidity Common Applications
BF₃·tert-butyl methyl etherate C₅H₁₁O·BF₃ ~156.0* High (estimated) Sterically demanding reactions (e.g., cyclic tetramer synthesis )
BF₃·OEt₂ C₄H₁₀O·BF₃ 141.93 Moderate Epoxide rearrangements, esterifications
BF₃·OMe₂ C₂H₆O·BF₃ 103.88 High Intramolecular Friedel-Crafts acylation
BF₃·SMe₂ C₂H₆S·BF₃ 115.93 Low Thioacetalation, benzyl group cleavage

*Estimated based on tert-butyl methyl ether ligand.

Table 2: Reaction-Specific Performance

Reaction Type BF₃ Etherate Used Outcome/Advantage Reference
Cyclic tetramer synthesis BF₃·OEt₂ High yield (steric control via tert-butyl group)
Geminal peroxide formation BF₃·OEt₂ Yields 13–89%; general method for bishydroperoxides
Indole 3-acylation BF₃·OEt₂ Regioselective; characterized via X-ray
α-Tetralone synthesis BF₃·OMe₂ 76% yield; stronger acidity avoids byproducts

Biological Activity

Boron trifluoride tert-butyl methyl etherate (BF3·t-BuOCH3) is a Lewis acid widely utilized in organic synthesis. Its biological activity has garnered interest in various fields, including medicinal chemistry and polymer science. This article presents a detailed examination of the biological activity of BF3·t-BuOCH3, supported by data tables, case studies, and research findings.

BF3·t-BuOCH3 is a colorless liquid with a boiling point of approximately 126°C. It is produced by the reaction of boron trifluoride with tert-butyl methyl ether. The compound exhibits significant reactivity due to its Lewis acid characteristics, facilitating various organic reactions such as hydroboration-oxidation, epoxide cleavage, and esterification .

Biological Activity Overview

The biological activity of BF3·t-BuOCH3 can be categorized into several key areas:

Data Tables

The following table summarizes key findings from recent research on the biological activities associated with BF3·t-BuOCH3 and related boron compounds.

Activity Type Description Reference
AnticancerInduction of apoptosis in hypopharyngeal tumor cells; enhanced cytotoxicity
AntimicrobialDemonstrated effectiveness against bacterial strains
Polymerization CatalystUsed to catalyze polymerization reactions in organic synthesis

Case Studies

  • Anticancer Research : A study investigated the effects of boronated compounds on FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis and exhibit cytotoxic effects superior to standard treatments like bleomycin .
  • Polymer Science : In a study focused on the polymerization of vegetable oils using BF3·t-BuOCH3 as a catalyst, researchers reported successful synthesis of high molecular weight polymers with potential applications in biodegradable materials .

Research Findings

Research into BF3·t-BuOCH3 has highlighted its versatility as both a reagent in organic synthesis and an agent with potential biological applications:

  • Mechanism of Action : The mechanism by which boron compounds exert their biological effects often involves interaction with cellular targets, leading to altered signaling pathways and metabolic processes .
  • Safety Profile : While BF3·t-BuOCH3 is effective in various applications, it is also noted for its toxicity upon inhalation and skin contact. Proper safety measures must be employed when handling this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for safely handling Boron Trifluoride tert-Butyl Methyl Etherate (BF₃·t-BuOMe) in synthetic reactions?

  • Methodological Answer :

  • Storage : Store in airtight, moisture-free containers under inert gas (e.g., argon) at 2–8°C to prevent decomposition. Avoid contact with metals, alcohols, and water due to explosive reactions .
  • Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, face shield). Equip reactors with drying tubes to exclude moisture. Neutralize spills with dry sodium bicarbonate or vermiculite—never water .
  • Safety Measures : Monitor for acute symptoms (e.g., pulmonary edema, skin burns). Implement OSHA 1910.120(q) protocols for spill response .

Q. How is BF₃·t-BuOMe utilized as a Lewis acid catalyst in esterification reactions?

  • Methodological Answer :

  • Procedure : For tert-butyl ester synthesis, dissolve 2-tert-butoxypyridine (1.0 equiv) in anhydrous dichloromethane. Add BF₃·t-BuOMe (0.1–0.3 equiv) at 0°C under nitrogen. Stir for 2–4 hours at room temperature. Quench with aqueous NaHCO₃ and extract with EtOAc .
  • Mechanism : BF₃ activates the carbonyl oxygen, facilitating nucleophilic attack by tert-butoxide. Side reactions (e.g., lactone formation) are minimized at low temperatures (<20°C) .

Q. What analytical techniques are critical for characterizing BF₃·t-BuOMe and its reaction products?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹⁹F NMR to confirm BF₃ coordination (δ = −148 to −152 ppm). ¹H/¹³C NMR identifies tert-butyl and methyl ether groups .
  • FT-IR : Look for B-F stretching (1,450–1,550 cm⁻¹) and ether C-O vibrations (1,100–1,250 cm⁻¹) .
  • LC-MS : Monitor reaction progress for intermediates (e.g., diphenylmethyl esters) with m/z 200–400 .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in BF₃·t-BuOMe-mediated glycosylation be resolved?

  • Methodological Answer :

  • Case Study : In synthesizing 1'-methyl nucleoside analogs, anomer ratios (β:α) shifted from 85:15 to 52:48 when using BF₃·t-BuOMe with trimethylaluminum vs. standalone BF₃. Optimize by adjusting temperature (0°C vs. RT) and Lewis acid concentration (10–20 mol%) .
  • Mitigation : Pair with chiral auxiliaries (e.g., (-)-sparteine) or use kinetic vs. thermodynamic control via reaction quenching at specific timepoints .

Q. What strategies mitigate decomposition of BF₃·t-BuOMe during high-temperature polymerizations?

  • Methodological Answer :

  • Stabilization : Use BF₃·t-BuOMe in polar aprotic solvents (e.g., acetonitrile) at ≤60°C. Add radical inhibitors (e.g., BHT) to prevent autopolymerization .
  • Post-Processing : Terminate reactions with HBr in acetic acid to cleave tert-butyl ether linkages without BF₃ regeneration .

Q. How do solvent systems influence the catalytic efficiency of BF₃·t-BuOMe in Friedel-Crafts alkylation?

  • Data-Driven Analysis :

SolventDielectric Constant (ε)Reaction Yield (%)Side Products (%)
Dichloromethane8.9923
Toluene2.47812
Acetonitrile37.5858
  • Insight : Higher ε solvents stabilize the BF₃-substrate complex, reducing carbocation rearrangements. Avoid protic solvents (e.g., MeOH) to prevent catalyst deactivation .

Q. What are the contradictions in reported toxicity profiles of BF₃·t-BuOMe, and how should they inform exposure limits?

  • Critical Analysis :

  • Acute Toxicity : Studies report pulmonary edema at 50 ppm (rat LC₅₀), but no OSHA exposure limits exist. Conflicting data arise from varying test durations (4-hr vs. chronic exposure) .
  • Resolution : Adopt NIOSH REL (TWA 1 ppm) as a precaution. Use real-time gas sensors (e.g., IR spectroscopy) in labs to monitor airborne BF₃ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Boron trifluoride tert-butyl methyl etherate

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